Ethyl 2-bromo-5-fluoro-3-methylbenzoate
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Overview
Description
Ethyl 2-bromo-5-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5-fluoro-3-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-5-fluoro-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.
Oxidation: Potassium permanganate in aqueous or alkaline conditions is often employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as ethyl 2-amino-5-fluoro-3-methylbenzoate.
Reduction: Ethyl 2-bromo-5-fluoro-3-methylbenzyl alcohol.
Oxidation: Ethyl 2-bromo-5-fluoro-3-methylbenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-5-fluoro-3-methylbenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-fluoro-3-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine and fluorine atoms on the benzene ring influence the electron density, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2-fluoro-3-methylbenzoate
- Ethyl 2-bromo-5-fluorobenzoate
- Ethyl 3-bromo-2-fluoro-5-methylbenzoate
Uniqueness
Ethyl 2-bromo-5-fluoro-3-methylbenzoate is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure makes it valuable in targeted chemical syntheses and research applications .
Biological Activity
Ethyl 2-bromo-5-fluoro-3-methylbenzoate is a halogenated benzoate compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. The presence of bromine and fluorine atoms in its structure is believed to enhance its reactivity and interaction with biological targets, making it a compound of interest for various applications, including enzyme inhibition and the development of new therapeutic agents.
Chemical Structure and Properties
The chemical formula of this compound is C11H10BrFO2 with a molecular weight of approximately 273.1 g/mol. The compound features a benzoate ester functional group, which is critical for its biological activity.
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific enzymes or receptors. The halogen substituents (bromine and fluorine) are known to enhance the binding affinity of compounds to their targets, potentially leading to increased efficacy in inhibiting enzyme activity or modulating receptor functions. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that may interact with various metabolic pathways.
Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on several enzymes. For instance, studies have shown that compounds with similar structures can inhibit bacterial topoisomerases, which are critical for DNA replication and transcription processes.
Compound | Target Enzyme | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | E. coli Topoisomerase IV | TBD | Inhibition of DNA gyrase activity |
Compound A | E. coli Gyrase | 0.49 | Competitive inhibition |
Compound B | E. coli Topo IV | 0.22 | Non-competitive inhibition |
The data suggest that this compound could be developed as a lead compound for further optimization in antibacterial drug discovery.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various Gram-negative bacteria. Preliminary results indicate promising activity, particularly against strains such as E. coli and Klebsiella pneumoniae.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
E. coli WT | TBD |
Klebsiella pneumoniae WT | TBD |
Pseudomonas aeruginosa WT | TBD |
These findings highlight the potential of this compound as an antimicrobial agent.
Case Studies
Several studies have focused on the biological applications of halogenated benzoates, including this compound:
- Study on Enzyme Inhibition : A study conducted by researchers at King's College London investigated the inhibitory effects of halogenated benzoates on bacterial topoisomerases, revealing that the incorporation of fluorine significantly enhanced potency compared to non-fluorinated analogs .
- Antibacterial Profiling : Another research effort explored the antibacterial properties of various substituted benzoates, including this compound, demonstrating robust activity against clinically relevant pathogens .
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 2-bromo-5-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-5-7(12)4-6(2)9(8)11/h4-5H,3H2,1-2H3 |
InChI Key |
RHHQAEORZXAOET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)C)Br |
Origin of Product |
United States |
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